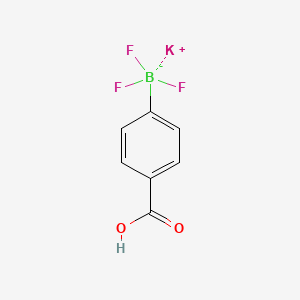

Potassium (4-carboxyphenyl)trifluoroborate

Description

The exact mass of the compound Potassium 4-carboxyphenyltrifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-carboxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZCPMQLYMSRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635705 | |

| Record name | Potassium (4-carboxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-38-0 | |

| Record name | Borate(2-), (4-carboxylatophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (4-carboxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-carboxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Analysis of Potassium (4-carboxyphenyl)trifluoroborate

Introduction

Potassium (4-carboxyphenyl)trifluoroborate is a member of the versatile class of organotrifluoroborate salts. These compounds have gained significant traction in synthetic chemistry, particularly as robust nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1] Their appeal stems from their stability to air and moisture, a notable advantage over their boronic acid counterparts, which can be prone to dehydration and other stability issues.[2] The presence of the carboxylic acid moiety in the 4-position of the phenyl ring introduces a valuable functional handle, opening avenues for further molecular elaboration, making this compound particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients.

A thorough and unambiguous structural characterization is paramount to ensuring the quality, reactivity, and predictability of this reagent in complex synthetic pathways. This guide provides an in-depth overview of the core analytical techniques employed to elucidate and confirm the structure of this compound, offering insights into the experimental rationale and data interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties and Molecular Structure

This compound is a white crystalline solid. The defining feature of its structure is a tetracoordinate boron atom, which imparts greater stability compared to tricoordinate boronic acids.[1] This stability allows for the manipulation of other functional groups within the molecule while preserving the crucial carbon-boron bond for subsequent reactions.[3]

Core Structural Analysis Workflow

A multi-technique approach is essential for the comprehensive structural elucidation of this compound. Each technique provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution. For organotrifluoroborates, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and ¹¹B is required for a complete picture.[4][5]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic salts.

-

¹H NMR : Acquire a standard proton NMR spectrum. The aromatic protons will appear as doublets in the approximate range of 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will be a broad singlet at a higher chemical shift (>10 ppm), which will exchange upon addition of D₂O.

-

¹³C NMR : Obtain a proton-decoupled ¹³C spectrum. Key resonances include the carboxyl carbon (~165-175 ppm), the aromatic carbons (120-140 ppm), and, importantly, the carbon directly attached to the boron atom. This C-B signal is often broad due to the quadrupolar nature of the boron nucleus.[5]

-

¹⁹F NMR : This experiment is crucial for confirming the trifluoroborate moiety. A single, often broad, resonance is expected in the range of -129 to -141 ppm.[5] The chemical shift can be influenced by the solvent and concentration.

-

¹¹B NMR : The ¹¹B spectrum will show a characteristic quartet due to the coupling between the boron-11 nucleus and the three equivalent fluorine atoms (¹JB-F).[4][5] Using a modified pulse sequence can improve resolution and allow for the clear observation of this coupling.[4]

Causality and Interpretation

-

Solvent Choice : The choice of DMSO-d₆ is strategic. It not only solubilizes the salt but also shifts the residual water peak away from the aromatic region, preventing signal overlap.

-

Multi-nuclear Approach : Relying on ¹H NMR alone is insufficient. ¹⁹F and ¹¹B NMR provide direct evidence of the trifluoroborate group, which is the defining feature of the molecule. The observation of the ¹¹B-¹⁹F coupling constant is a definitive confirmation of the B-F bonds.[4][5]

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Information |

| ¹H | ~7.5-8.0 | Doublets | 1,4-disubstituted aromatic ring |

| >10 | Broad Singlet | Carboxylic acid proton | |

| ¹³C | ~165-175 | Singlet | Carboxyl carbon |

| ~120-140 | Singlets | Aromatic carbons | |

| (Variable) | Broad Singlet | Carbon attached to Boron | |

| ¹⁹F | ~ -135 | Broad Singlet | Trifluoroborate group |

| ¹¹B | ~ 3-5 | Quartet | Tetracoordinate Boron (B-F coupling) |

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule. For potassium organotrifluoroborates, electrospray ionization (ESI) in negative ion mode is the technique of choice.[6][7][8]

Experimental Protocol: HRMS Analysis

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol.[9]

-

Ionization : Introduce the sample into an ESI source operating in negative ion mode. The trifluoroborate anion, [C₇H₅O₂BF₃]⁻, is the primary species observed.

-

Mass Analysis : Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the exact mass of the anion.

-

Data Validation : The measured mass should be within 5 ppm of the calculated theoretical mass for the elemental formula.[6][8] It is common practice to use internal reference standards, such as sodium alkyl sulfates, to ensure high accuracy.[6][9]

Causality and Interpretation

-

Negative Ion Mode : The trifluoroborate group carries a formal negative charge, making it ideal for detection in negative ESI mode. This provides high sensitivity and a clean spectrum.

-

Internal Standards : The use of internal standards is a self-validating step.[6] It corrects for any minor fluctuations in the mass spectrometer's calibration, ensuring the trustworthiness of the high-accuracy mass measurement.

-

Adduct Formation : Be aware of potential adducts. While the primary ion is the trifluoroborate anion, adducts like [2M + K]⁻ or [2M + Na]⁻ have also been observed and can provide additional information, though may also indicate decomposition pathways.[10]

Vibrational Spectroscopy (FTIR/Raman)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation : The most common method is the potassium bromide (KBr) pellet technique.[11] A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent pellet.

-

Data Acquisition : The spectrum is recorded in the mid-infrared range (typically 4000–400 cm⁻¹).[12]

Key Vibrational Modes and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2500-3300 | O-H stretch | Carboxylic Acid O-H (broad) |

| ~1680-1710 | C=O stretch | Carboxylic Acid C=O |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1000-1100 | B-F stretch | Trifluoroborate B-F |

| ~1210-1320 | C-O stretch | Carboxylic Acid C-O |

The broad O-H stretch and the strong C=O stretch are characteristic of the carboxylic acid dimer, which is often present in the solid state. The strong absorptions in the 1000-1100 cm⁻¹ region are indicative of the B-F bonds.

Single-Crystal X-ray Crystallography

For an unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Crystallography

-

Crystal Growth : Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvent systems (e.g., slow evaporation from an aqueous or alcohol solution).

-

Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and displacement parameters.

Structural Insights

-

Boron Geometry : X-ray analysis confirms the distorted tetrahedral geometry around the boron atom, a hallmark of the BF₃⁻ group.[13]

-

Bond Lengths and Angles : Precise measurements of C-B, B-F, C=O, and C-O bond lengths can be obtained, confirming the covalent and ionic nature of the bonding within the molecule.

-

Intermolecular Interactions : The crystal packing reveals how the molecules interact in the solid state. This includes hydrogen bonding from the carboxylic acid groups and ionic interactions between the potassium cations and the trifluoroborate anions. The potassium ion is typically coordinated by multiple fluorine atoms from neighboring anions.[13]

Caption: Key structural features and ionic interaction in this compound.

Conclusion

The structural analysis of this compound requires a synergistic combination of advanced analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) elucidates the molecular structure and connectivity in solution. High-resolution mass spectrometry provides unequivocal confirmation of the elemental formula. Vibrational spectroscopy (FTIR) offers a rapid means to verify the presence of key functional groups. Finally, single-crystal X-ray crystallography delivers the ultimate proof of the three-dimensional solid-state structure, including precise bond parameters and intermolecular packing forces. By integrating the data from these orthogonal methods, researchers and drug development professionals can proceed with confidence, knowing the precise structure and quality of this critical synthetic building block.

References

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 18(3), 404–405. [Link]

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. Journal of the American Society for Mass Spectrometry. [Link]

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2007). Accurate mass determination of organotrifluoroborates. PubMed. [Link]

-

Petrillo, D. E., Kohli, R. K., & Molander, G. A. (2006). Accurate Mass Determination of Organotrifluoroborates. ACS Publications. [Link]

-

Lambert, S. (2022). High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. [Link]

-

Molander, G. A., & Ellis, N. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Cowley, A. R., & O'Hare, D. (2012). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Crystallographic Communications, 68(8), m1033–m1034. [Link]

-

Oliveira, C. C., da Silva, F. C., & de Souza, R. O. M. A. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

PubChem. Potassium 4-formylphenyltrifluoroborate. National Center for Biotechnology Information. [Link]

-

Nave, S., & Molander, G. A. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5098–5101. [Link]

-

Willcox, D. R., et al. (2020). Crystal structure of potassium trifluoroborate salt 10. ResearchGate. [Link]

-

Oliveira, C. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

ResearchGate. (2020). Spectroscopic studies on the potassium 1-fluorobenzoyltrifluoroborate salt by using the FT-IR, Raman and UV-Visible spectra and DFT calculations. ResearchGate. [Link]

-

Davulga, B. (2010). FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide. International Journal of Natural and Engineering Sciences, 4(2), 35-40. [Link]

-

Bhatt, N., et al. (2015). Crystal structure of potassium 4-(2-carboxyphenyl)-3,5-dimethyl-1,2,6-thiadiazin-2-ide 1,1-dioxide monohydrate, C12H13KN2O5S. ResearchGate. [Link]

-

Zhu, F., et al. (2023). Structural analysis of potassium borate solutions. Physical Chemistry Chemical Physics. [Link]

-

Wang, Y., et al. (2019). Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes. International Journal of Molecular Sciences, 20(4), 885. [Link]

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Accurate mass determination of organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 11. ijnes.org [ijnes.org]

- 12. mdpi.com [mdpi.com]

- 13. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

fundamental chemistry of potassium organotrifluoroborates

An In-Depth Technical Guide to the Fundamental Chemistry of Potassium Organotrifluoroborates

Introduction: A Paradigm Shift in Organoboron Chemistry

For decades, organoboron chemistry has been a cornerstone of modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a monumental achievement for carbon-carbon bond formation.[1] Traditionally, this field has been dominated by boronic acids and their ester derivatives. However, these compounds are not without their challenges; boronic acids are prone to dehydration, forming cyclic boroxine anhydrides that complicate reaction stoichiometry, while both acids and esters can exhibit sensitivity to air and moisture, requiring careful handling and storage.[2]

Potassium organotrifluoroborates ([R-BF₃]K⁺) have emerged as a superior class of organoboron reagents that elegantly circumvent these issues.[2][3][4] These crystalline, free-flowing solids are remarkably stable to both air and moisture, often capable of being stored indefinitely at room temperature without special precautions.[1][2][5] This exceptional stability arises from the tetracoordinate nature of the boron atom, which is saturated by three strongly electronegative fluorine atoms.[2][6] Yet, this stability is not a barrier to reactivity. Under the basic conditions of cross-coupling reactions, the trifluoroborate salt acts as a masked form of a boronic acid, slowly hydrolyzing to release the active species.[4][7][8] This "slow-release" mechanism is a key advantage, minimizing the side reactions that plague their more reactive counterparts.[9][10] This guide provides a comprehensive exploration of the , from their synthesis and structure to their reactivity and application, designed for the modern research scientist.

Part 1: Synthesis and Preparation of Potassium Organotrifluoroborates

The accessibility of organotrifluoroborates is a primary driver of their widespread adoption. Several robust and high-yielding synthetic methodologies have been developed, allowing for the preparation of a vast array of aryl, heteroaryl, alkenyl, and alkyl trifluoroborates.

The Vedejs Method: Conversion from Boronic Acids

The most direct and widely used method for synthesizing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][6] This protocol, pioneered by Vedejs, is operationally simple and highly efficient.

The choice of KHF₂ as the fluorinating agent is critical. Simple potassium fluoride (KF) is generally ineffective at displacing the hydroxyl groups of boronic acids.[1] KHF₂ acts as a source of both fluoride and hydrofluoric acid (HF) in aqueous media, which is necessary to facilitate the conversion and break down the boroxine or dimeric structures often present in solid boronic acid samples.[1]

This protocol details the conversion of phenylboronic acid to its corresponding trifluoroborate salt.

-

Dissolution: Phenylboronic acid (1.0 equivalent) is dissolved in methanol (e.g., 4 mL per gram of boronic acid).

-

Preparation of Fluorinating Agent: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents) is prepared. Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment in a chemical fume hood. Glassware may be etched over time.[11]

-

Precipitation: The aqueous KHF₂ solution is added slowly to the stirring methanolic solution of the boronic acid at room temperature. A white precipitate of potassium phenyltrifluoroborate typically forms immediately.[2]

-

Stirring: The resulting slurry is stirred for 30-60 minutes to ensure complete conversion.

-

Isolation: The white solid is collected by vacuum filtration.

-

Washing: The filter cake is washed sequentially with the reaction solvent (methanol/water), followed by a volatile organic solvent like diethyl ether or acetone to facilitate drying.

-

Drying: The product is dried under vacuum to yield the pure potassium phenyltrifluoroborate salt.

One-Pot Syntheses from Organometallics

To access organotrifluoroborates from precursors other than boronic acids, or to avoid the isolation of potentially unstable intermediates, one-pot procedures are frequently employed. These methods typically involve the formation of an organolithium or Grignard reagent, which is then trapped with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is not isolated but is directly treated in situ with an aqueous solution of KHF₂ to furnish the final product.[1][3]

Advanced Synthetic Strategies

The versatility of organotrifluoroborates is further expanded by specialized synthetic routes:

-

Hydroboration: Alkenes and alkynes can undergo hydroboration, and the resulting organoborane intermediate is then converted to the trifluoroborate salt with KHF₂.[3][6]

-

Nucleophilic Substitution: Functionalized organotrifluoroborates can be prepared via nucleophilic substitution on potassium halomethyltrifluoroborates. This method allows for the introduction of diverse functionalities directly onto an alkyltrifluoroborate scaffold.[12][13][14]

Caption: Key synthetic pathways to potassium organotrifluoroborates.

Part 2: Core Chemical Properties: Structure, Stability, and Handling

The defining characteristics of potassium organotrifluoroborates are their unique structure and exceptional stability, which set them apart from other organoboron reagents.

Structure and Bonding

X-ray crystallographic studies reveal that the anion of a potassium organotrifluoroborate features a boron atom in a distorted tetrahedral geometry, covalently bonded to one organic group and three fluorine atoms.[1][15] This tetracoordinate "ate" complex structure satisfies the octet rule for boron, eliminating the vacant p-orbital that characterizes trivalent boronic acids and esters. This structural feature is the origin of their enhanced stability, as it renders the boron center less susceptible to attack by water or oxygen.[1] The potassium cation engages in ionic interactions primarily with the fluorine atoms of surrounding anions.[1][15][16]

Unparalleled Stability

The stability of organotrifluoroborates is their most significant practical advantage. This stability is multifaceted and allows them to be used in multi-step synthetic sequences where other organoboron reagents would fail.[2]

| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |

| Physical Form | Crystalline, free-flowing solids[2] | Often solids, can be amorphous | Liquids or low-melting solids |

| Air/Moisture Stability | Excellent; can be stored indefinitely[1][2][5] | Prone to dehydration to form boroxines[2] | Can be susceptible to hydrolysis[2] |

| Thermal Stability | High; often stable above 300 °C[1][17] | Variable; can decompose upon heating | Generally less stable than trifluoroborates |

| Oxidative Stability | Robust; compatible with many oxidants[18] | Generally incompatible with oxidants | Incompatible with oxidants |

| Handling | No special precautions needed[1][17] | Requires careful handling and storage | Often requires inert atmosphere |

The Hydrolysis Equilibrium: The Key to Reactivity

While remarkably stable, organotrifluoroborates are not inert. Their utility in cross-coupling reactions hinges on their controlled hydrolysis to the corresponding boronic acid, which is the catalytically active species in the transmetalation step of the Suzuki-Miyaura cycle.[4][9][10]

[R-BF₃]⁻K⁺ + 2 H₂O ⇌ R-B(OH)₂ + 3 F⁻ + K⁺ + 2 H⁺

This hydrolysis is typically promoted by the basic conditions of the reaction.[17] The rate of hydrolysis is crucial; it must be appropriately geared to the rate of the catalytic turnover.[9][10] This ensures that only a low, steady-state concentration of the highly reactive boronic acid is present at any given time, which effectively suppresses common side reactions like protodeboronation and oxidative homocoupling.[9][10]

Interestingly, the hydrolysis of some aryltrifluoroborates is subject to an "acid-base paradox," where the process is actually catalyzed by acid, ensuring a very slow release under the strongly basic conditions of the coupling reaction.[9][10] The rate can also be influenced by the solvent system and even the surface of the glass reaction vessel, which can act as a Lewis acid to sequester fluoride ions and drive the equilibrium forward.[8][9][10]

Caption: The hydrolysis equilibrium unlocks the reactivity of the boronate.

Handling and Storage

For optimal long-term stability, potassium organotrifluoroborates should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[17] While they are exceptionally robust compared to other organometallics, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis over time.[17] No special inert atmosphere techniques are generally required for handling or weighing the solids.[3]

Part 3: Reactivity and Synthetic Applications

The unique combination of stability and controlled reactivity makes potassium organotrifluoroborates powerful reagents in a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

Organotrifluoroborates are now widely recognized as premier nucleophilic partners in Suzuki-Miyaura reactions.[2][3][6] They are compatible with a broad range of electrophiles, including electron-rich and electron-poor aryl and vinyl halides and triflates.[6][19][20]

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (Ar-X). The key difference when using an organotrifluoroborate is the prerequisite ex-situ or in-situ hydrolysis to the boronic acid. The resulting boronic acid is then activated by a base to form a boronate species, which undergoes transmetalation with the Pd(II)-halide complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[21]

Caption: Suzuki-Miyaura cycle using a potassium organotrifluoroborate.

This protocol provides a general guideline and may require optimization for specific substrates and catalysts.

-

Vessel Preparation: To a reaction vessel, add the aryl halide (1.0 equiv.), potassium organotrifluoroborate (1.2–2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4–10 mol%).

-

Addition of Base: Add a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0–3.0 equiv.).[17]

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/water 9:1 or toluene/water).[2][19]

-

Heating: Heat the reaction mixture with vigorous stirring to the required temperature (e.g., 85–100 °C) for the necessary time (typically 2–24 hours).

-

Workup: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Extraction: Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.[17]

Other Synthetic Transformations

Beyond their flagship role in Suzuki-Miyaura coupling, the unique stability and reactivity of organotrifluoroborates have been leveraged in a growing number of other transformations:

-

Rhodium-Catalyzed Additions: They serve as effective nucleophiles in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated ketones and esters.[1]

-

Generation of Lewis Acids: Treatment with Lewis acids like BF₃·Et₂O or SiCl₄ can convert them into highly reactive organodifluoroboranes (R-BF₂), which are valuable Lewis acids for various applications.[1]

-

Functional Group Interconversion: The robust nature of the C-BF₃ bond allows for chemical modifications to the organic framework. For example, potassium alkenyltrifluoroborates can be epoxidized using dimethyldioxirane without cleaving the carbon-boron bond, yielding stable epoxytrifluoroborates that can then be used in subsequent cross-coupling reactions.[18]

Conclusion and Outlook

Potassium organotrifluoroborates represent a mature yet continually evolving class of reagents in synthetic chemistry. Their synthesis is straightforward, their stability is exceptional, and their reactivity is both potent and tunable. By acting as stable, solid surrogates for boronic acids, they have simplified protocols, broadened substrate scope, and enabled new synthetic strategies that were previously impractical. For researchers in materials science and drug development, the ability to handle and store complex, functionalized building blocks without degradation is a significant advantage, streamlining the synthesis of novel molecular architectures. As new catalytic systems and reaction methodologies continue to be developed, the mighty oak of organoboron chemistry will undoubtedly see its organotrifluoroborate branch grow even stronger.[22]

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 2006 , 8 (10), 2031–2034. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 2006 , 8 (10), 2031–2034. [Link]

-

Organotrifluoroborate Salts. Chem-Station Int. Ed. [Link]

-

Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 2008 , 10 (9), 1795–1798. [Link]

-

Molander, G. A.; Ham, J. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 2006 , 8 (10), 2031–2034. [Link]

-

Arnold, D. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Molander, G. A.; Ham, J.; Hoover, T. D. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2007 , 72 (10), 3891–3893. [Link]

-

Molander, G. A.; Ellis, N. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009 , 12 (6), 811–823. [Link]

-

Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2016 , 138 (29), 9145–9157. [Link]

-

Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Tetrahedron, 2016 , 72 (46), 7268-7272. [Link]

-

Molander, G. A.; Ribagorda, M. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 2003 , 125 (37), 11148–11149. [Link]

-

Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2016 , 138 (29), 9145–9157. [Link]

-

Molander, G. A.; Ellis, N. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009 , 12 (6), 811-23. [Link]

-

Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]

-

D'yakov, V. A.; Stash, A. I.; Antipin, M. Y.; et al. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E, 2013 , 69 (Pt 10), m549–m552. [Link]

-

Molander, G. A.; Ellis, N. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009 , 12 (6), 811–823. [Link]

-

Organotrifluoroborate. Wikipedia. [Link]

-

Ishiyama, T.; Takagi, J.; Hartwig, J. F.; Miyaura, N. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 2002 , 4 (18), 3083–3085. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 2007 , 40 (4), 275–286. [Link]

-

Review of the month: Potassium organotrifluoroborates. GalChimia. [Link]

-

Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2009 , 48 (49), 9240–9261. [Link]

-

Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 2005 , 81, 220. [Link]

-

Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Darses, S.; Genet, J.-P. Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 2008 , 108 (1), 288-325. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 2015 , 80 (16), 7837–7848. [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

-

Electronic Supplementary Information (ESI) Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional potassium (4-cyanophenyl)trifluoroborate. ResearchGate. [Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications. [Link]

-

Material Safety Data Sheet - Potassium tetrafluoroborate. Cole-Parmer. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Category:Crystal structures of potassium organotrifluoroborates. Wikimedia Commons. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 15. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates [organic-chemistry.org]

- 19. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 20. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pubs.acs.org [pubs.acs.org]

The Rise of Aryltrifluoroborates: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Era for Organoboron Chemistry

The landscape of cross-coupling chemistry, a cornerstone of modern synthetic organic chemistry, has been profoundly shaped by the development of organoboron reagents. For decades, boronic acids and their ester derivatives have been the workhorses of the Nobel Prize-winning Suzuki-Miyaura reaction, enabling the construction of complex molecular architectures. However, the inherent challenges associated with these reagents, such as potential instability and the need for anhydrous conditions, have driven the quest for more robust and versatile alternatives.[1][2] Enter the potassium aryltrifluoroborates (ArBF₃K), a class of organoboron compounds that have emerged as exceptionally stable, yet highly reactive, coupling partners.[3][4] This guide provides an in-depth exploration of the discovery, development, synthesis, and application of aryltrifluoroborates, offering both foundational knowledge and practical insights for researchers at the forefront of chemical innovation.

The Genesis of a Superior Reagent: A Historical Perspective

The journey of aryltrifluoroborates from chemical curiosities to indispensable tools in the synthetic chemist's arsenal is a testament to the persistent pursuit of improved reactivity and stability. While the chemistry of organoboron compounds has been explored for over a century, the specific development of organotrifluoroborates gained significant momentum in the late 20th and early 21st centuries.

Pioneering work by Vedejs in 1995 described an efficient method for the preparation of potassium organotrifluoroborates from organoboronic acids using potassium hydrogen difluoride (KHF₂).[5] This development was a critical turning point, providing a straightforward and high-yielding route to these stable salts. Subsequently, the research groups of Gary A. Molander, as well as Sylvain Darses and Jean-Pierre Genet, extensively explored the vast potential of these reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[3][6][7] Their contributions have been instrumental in establishing aryltrifluoroborates as reliable and often superior alternatives to traditional organoboron reagents.[8]

Synthesis of Aryltrifluoroborates: A Practical Guide

The accessibility of aryltrifluoroborates is a key factor in their widespread adoption. Several reliable methods have been developed for their synthesis, with the choice of method often depending on the starting material and the desired scale.

Protocol 1: Synthesis from Arylboronic Acids

This is the most common and straightforward method for preparing potassium aryltrifluoroborates, relying on the conversion of readily available arylboronic acids.[5]

Step-by-Step Methodology:

-

Dissolution: The arylboronic acid is dissolved in a suitable solvent, typically a mixture of methanol and water (e.g., 5:1).

-

Addition of KHF₂: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the boronic acid solution.

-

Precipitation: The potassium aryltrifluoroborate salt, being less soluble in the reaction mixture, precipitates out of the solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., methanol or water), and dried under vacuum. Purification can often be achieved by simple recrystallization.[9]

The underlying principle of this reaction is the displacement of the hydroxyl groups of the boronic acid by fluoride ions from KHF₂, forming the stable tetracoordinate trifluoroborate anion.

Protocol 2: One-Pot Synthesis from Arenes via Ir-Catalyzed Borylation

A more advanced and efficient route, developed by Hartwig and others, allows for the direct conversion of arenes to aryltrifluoroborates in a one-pot sequence, bypassing the need to isolate the intermediate boronic ester.[5][10][11][12][13]

Step-by-Step Methodology:

-

Ir-Catalyzed Borylation: The arene is subjected to an iridium-catalyzed borylation reaction using a boron source like bis(pinacolato)diboron (B₂pin₂). This step forms an arylboronic ester.

-

Displacement of Pinacol: Without isolation of the boronic ester, potassium hydrogen difluoride (KHF₂) is added to the reaction mixture.

-

Formation of Aryltrifluoroborate: The pinacol group is displaced by fluoride ions, leading to the formation of the desired potassium aryltrifluoroborate.[5]

-

Isolation: The product is then isolated through standard workup and purification procedures.

This one-pot methodology is particularly advantageous as it avoids the handling of potentially sensitive boronic acid intermediates and allows for the synthesis of aryltrifluoroborates with diverse substitution patterns that may be difficult to access through traditional methods.[5][11]

Caption: One-pot synthesis of aryltrifluoroborates from arenes.

Properties and Advantages: Why Choose Aryltrifluoroborates?

The superior properties of aryltrifluoroborates over their boronic acid and ester counterparts are the primary drivers of their increasing popularity in organic synthesis.[4]

| Property | Aryltrifluoroborates (ArBF₃K) | Arylboronic Acids (ArB(OH)₂) | Arylboronic Esters (ArB(OR)₂) |

| Stability | High; crystalline solids, stable to air and moisture for extended periods.[4][5] | Moderate; can undergo dehydration to form boroxines and are susceptible to protodeboronation.[2] | Generally stable, but can be sensitive to hydrolysis. |

| Handling | Easy to handle, weigh, and store.[14] | Can be challenging to handle due to their hygroscopic nature and tendency to be amorphous. | Generally easy to handle, often as oils or low-melting solids. |

| Reactivity | Often more reactive than boronic esters in cross-coupling reactions.[5][11] | Generally good reactivity, but can be sluggish in some cases. | Reactivity can be lower than boronic acids and trifluoroborates.[5] |

| Purification | Often purified by simple filtration and washing or recrystallization.[9] | Purification can be complex, often requiring chromatography. | Typically purified by chromatography or distillation. |

The enhanced stability of aryltrifluoroborates stems from the tetracoordinate nature of the boron atom, which protects the C-B bond from premature cleavage.[1] This stability allows for a broader range of functional groups to be tolerated in the molecule, expanding the scope of their application in complex syntheses.[15]

Aryltrifluoroborates in Action: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is arguably the most prominent application of aryltrifluoroborates, where they serve as exceptional nucleophilic partners for a wide array of electrophiles.[1][16][17][18]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling of aryltrifluoroborates involves a palladium catalyst and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[18]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar'-X) to form a Pd(II) intermediate.

-

Transmetalation: This is the crucial step where the aryl group is transferred from the boron atom to the palladium center. The aryltrifluoroborate is activated by a base, which facilitates the formation of a more reactive organoboron species, likely an arylboronic acid or a related derivative in situ. This species then undergoes transmetalation with the Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center (Ar and Ar') couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[18]

The choice of base, solvent, and palladium ligand can significantly influence the efficiency of the reaction, and optimization of these parameters is often necessary for challenging substrates.[16]

Expanding the Horizons: Beyond Suzuki-Miyaura

While the Suzuki-Miyaura reaction remains the flagship application, the utility of aryltrifluoroborates extends to a variety of other important transformations in organic synthesis, including:

-

Chan-Lam Coupling: Copper-catalyzed C-N and C-O bond formation.

-

Rhodium-Catalyzed Additions: Conjugate additions to α,β-unsaturated systems.

-

Direct Arylation: Palladium-catalyzed C-H functionalization reactions.

-

Applications in Medicinal Chemistry: The stability and favorable toxicological profile of boron-containing compounds have made aryltrifluoroborates attractive building blocks in drug discovery and for the synthesis of PET imaging agents.[15][19][20][21]

Conclusion: A Bright Future for Aryltrifluoroborates

Potassium aryltrifluoroborates have firmly established themselves as indispensable reagents in modern organic synthesis. Their remarkable stability, ease of handling, and high reactivity have addressed many of the limitations associated with traditional organoboron compounds. As research continues to uncover new synthetic methodologies and applications, the role of aryltrifluoroborates in academia and industry, particularly in the development of pharmaceuticals and advanced materials, is poised for continued growth. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of these versatile and powerful synthetic tools.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Vedejs, E., & Chapman, R. W. (1995). Conversion of arylboronic acids into potassium aryltrifluoroborates: Convenient precursors of arylboron difluoride Lewis acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Hartwig Group. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

American Chemical Society. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Retrieved from [Link]

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(49), 18042–18043. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Larhed, M., & Hallberg, A. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(8), 2142–2145. [Link]

-

Molander, G. A., & Ham, J. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Organic Letters, 15(24), 6142–6145. [Link]

-

Wade, C. R., Zhao, H., & Gabbaï, F. P. (2010). Stabilization of zwitterionic aryltrifluoroborates against hydrolysis. Chemical Communications, 46(34), 6380–6381. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Friščić, T., & James, S. L. (2020). Scope of potassium aryltrifluoroborates in the cross‐coupling with amides. Angewandte Chemie International Edition, 59(4), 1436–1440. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Gary A. Molander. Retrieved from [Link]

-

Stefani, H. A., & Guarezemini, A. S. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 70(14), 5686–5689. [Link]

-

SciSpace. (n.d.). Gary A. Molander. Retrieved from [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

-

Institute of Organic Chemistry and Biochemistry of the CAS. (2014). Invited Lecture – Gary A. Molander. Retrieved from [Link]

- Google Scholar. (n.d.). Gary Molander.

-

Scilit. (n.d.). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

University of Southampton. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecules, 28(4), 1595. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Invited Lecture – Gary A. Molander [uochb.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gary A [sas.upenn.edu]

- 7. Darses, S. and Genet, J.P. (2022) Potassium Organotrifluoroborates New Perspectives in Organic Synthesis. Chemical Reviews Journal, 108, 288-325. - References - Scientific Research Publishing [scirp.org]

- 8. Gary A. Molander | University of Pennsylvania | 333 Publications | 6450 Citations | Related Authors [scispace.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 14. Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Applications of α-Trifluoromethylated Alkylborons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]

A Deep Dive into the Spectroscopic Characterization of Potassium (4-carboxyphenyl)trifluoroborate: A Technical Guide for Researchers

Introduction: The Rising Prominence of a Versatile Reagent

Potassium (4-carboxyphenyl)trifluoroborate has emerged as a significant and versatile building block in modern organic synthesis and medicinal chemistry. As a subclass of organotrifluoroborates, it offers distinct advantages over traditional boronic acids and esters, including enhanced stability to air and moisture, which simplifies handling and storage. Its utility is prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] The presence of the carboxylic acid moiety provides a valuable functional handle for further molecular elaboration, making it an attractive reagent for the synthesis of complex molecules and active pharmaceutical ingredients.

This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized to characterize and validate the structure and purity of this compound. A thorough understanding of its spectroscopic fingerprint is paramount for researchers to ensure the quality of their starting materials and to accurately interpret reaction outcomes. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, boron, and fluorine environments within the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The proton NMR spectrum provides a straightforward confirmation of the aromatic and carboxylic acid protons. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the salt and observing the exchangeable carboxylic acid proton.

Expected Spectrum: The aromatic protons typically appear as two distinct doublets in the downfield region (around 7.5-8.0 ppm), characteristic of a para-substituted benzene ring. The integration of these signals should correspond to two protons each. The carboxylic acid proton is often observed as a broad singlet at a higher chemical shift (typically >12 ppm), and its presence can be confirmed by D₂O exchange, where the peak disappears.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Angle: 45°

-

Acquisition Time: ~3.6 seconds

-

Repetitions: 16

-

Spectral Width: 15 ppm

-

-

Referencing: Use the residual DMSO peak (δ ≈ 2.50 ppm) as the internal reference.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: Carbon NMR is essential for confirming the carbon framework of the molecule. The carbon directly attached to the boron atom often exhibits a broad signal due to quadrupolar relaxation of the neighboring ¹¹B nucleus.[3]

Expected Spectrum: The spectrum will show distinct signals for the carboxyl carbon (around 167 ppm), the aromatic carbons (typically between 125-140 ppm), and the carbon ipso to the trifluoroborate group, which will likely be broadened.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A spectrometer with a carbon-observe probe is required.

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Delay: 2.3 seconds

-

Acquisition Time: ~1.7 seconds

-

Repetitions: 1024 or more for adequate signal-to-noise.

-

Spectral Width: 250 ppm

-

-

Referencing: Reference the spectrum to the central peak of the DMSO-d₆ septet (δ ≈ 39.5 ppm).[1]

¹⁹F and ¹¹B NMR Spectroscopy: The Signature of the Trifluoroborate Moiety

Expertise & Experience: ¹⁹F and ¹¹B NMR are indispensable for directly probing the trifluoroborate group. The high natural abundance and sensitivity of ¹⁹F make it an excellent nucleus for analysis.[1] The ¹¹B NMR spectrum confirms the tetrahedral coordination around the boron atom.[4]

Expected Spectra:

-

¹⁹F NMR: A single, often broad, resonance is expected for the three equivalent fluorine atoms, typically in the range of -135 to -145 ppm.[5] Coupling to the ¹¹B nucleus may be observed, resulting in a quartet, although this can be broadened by quadrupolar relaxation.[1][3]

-

¹¹B NMR: A characteristic signal for a tetracoordinate boron is expected between 2 and 4 ppm.[4] This signal may appear as a quartet due to coupling with the three fluorine atoms.[3] Using a modified pulse sequence can sometimes improve resolution and allow for the observation of ¹¹B-¹⁹F coupling constants.[1]

Experimental Protocol: ¹⁹F and ¹¹B NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrumentation: Requires a spectrometer with multinuclear capabilities.

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Angle: 45°

-

Delay: 1.0 second

-

Acquisition Time: ~0.3 seconds

-

Repetitions: 80

-

Spectral Width: 177 ppm

-

-

¹¹B NMR Acquisition Parameters:

-

Pulse Sequence: A sequence designed to minimize baseline distortion and improve resolution (e.g., S2PUL on Varian systems) is recommended.[1]

-

Delay: 0.5 seconds

-

Repetitions: 128

-

Spectral Width: 171 ppm

-

-

Referencing:

Summary of Expected NMR Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~7.5-8.0 | d | Aromatic protons |

| ¹H | >12 | br s | Carboxylic acid proton (exchangeable with D₂O) |

| ¹³C | ~167 | s | Carboxyl carbon |

| ¹³C | ~125-140 | s | Aromatic carbons |

| ¹³C | Varies | br s | Carbon attached to boron |

| ¹⁹F | ~ -135 to -145 | br s or q | Trifluoroborate fluorines |

| ¹¹B | ~ 2-4 | q | Tetrahedral boron |

Experimental Workflow for NMR Analysis

Caption: Workflow for comprehensive NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in the molecule.[6][7] For this compound, the key vibrational modes to observe are those associated with the carboxylic acid and the trifluoroborate moiety.

Expected Spectrum:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.

-

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

-

C-O Stretch: A medium intensity band between 1320-1210 cm⁻¹ is indicative of the C-O stretching of the carboxylic acid.

-

B-F Stretch: Strong and broad absorption bands in the 1100-950 cm⁻¹ region are characteristic of the B-F stretching vibrations in the trifluoroborate anion.[5]

-

Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.

Logical Relationship between Functional Groups and IR Peaks

Caption: Correlation of molecular functional groups to their characteristic FT-IR absorption bands.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of the trifluoroborate anion. Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this salt.[8] The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) can be a useful diagnostic tool in high-resolution mass spectrometry.[9][10]

Expected Spectrum: In negative ion mode ESI-MS, the primary ion observed will be the [(4-carboxyphenyl)trifluoroborate]⁻ anion. The mass-to-charge ratio (m/z) for this anion should correspond to its calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.[11]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI mass spectrometer, which can be coupled to a liquid chromatography system (LC-MS) or used for direct infusion.

-

Ionization Mode: Operate in negative ion mode to detect the trifluoroborate anion.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra over an appropriate m/z range.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Expertise & Experience: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the coordination geometry around the boron atom. While obtaining suitable crystals can be a challenge, the resulting data is the gold standard for structural confirmation.

Expected Structure: The crystal structure will confirm the distorted tetrahedral geometry around the boron atom, with three B-F bonds and one B-C bond.[12][13] The potassium cation will be coordinated to the fluorine atoms of the trifluoroborate anions and potentially the oxygen atoms of the carboxylate group, forming a layered or network structure in the solid state.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable size and quality, typically by slow evaporation of a solvent from a saturated solution or by vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.

Conclusion: A Synergistic Approach to Characterization

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of multiple analytical techniques. While NMR provides the detailed solution-state structure, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight, and X-ray crystallography offers the definitive solid-state structure. By employing the protocols and understanding the expected outcomes detailed in this guide, researchers can confidently validate the identity, purity, and structure of this invaluable synthetic reagent, ensuring the integrity and reproducibility of their scientific endeavors.

References

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. rtilab.com [rtilab.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 11. mdpi.com [mdpi.com]

- 12. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Stability of Potassium (4-carboxyphenyl)trifluoroborate in Various Solvents

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] The success of this reaction is intrinsically linked to the nature of the organoboron nucleophile. While boronic acids have been the traditional workhorses, their inherent instability, propensity for dehydration to form boroxines, and sensitivity to air and moisture present significant challenges in terms of handling, storage, and stoichiometry.[3][4] This has led to the ascendancy of potassium organotrifluoroborates as a superior class of reagents.[1][5][6] These crystalline solids are generally stable to air and moisture, allowing for indefinite storage and easier handling, a considerable advantage in complex, multi-step syntheses.[4][7]

Potassium (4-carboxyphenyl)trifluoroborate, the subject of this guide, is a bifunctional reagent of particular interest. It incorporates a stable nucleophilic boron moiety for cross-coupling reactions while presenting a carboxylic acid group for further functionalization, making it a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. Understanding its stability across a range of solvents and conditions is therefore paramount for its effective and reliable application.

Core Concepts of Stability: A Mechanistic Overview

The remarkable stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[1] However, this stability is not absolute. The primary pathway for the degradation of this compound is through hydrolysis to the corresponding boronic acid, (4-carboxyphenyl)boronic acid. It is crucial to recognize that this hydrolysis is often a prerequisite for participation in palladium-catalyzed cross-coupling reactions, as the boronic acid is the active species in the transmetalation step.[7]

The rate of this hydrolysis is profoundly influenced by several factors:

-

pH: The stability of the B-F bond is highly pH-dependent. While generally stable under neutral conditions, hydrolysis is significantly accelerated in the presence of bases, which are commonly employed in Suzuki-Miyaura reactions to facilitate the formation of the active boronic acid.[7] Conversely, strongly acidic conditions can lead to protodeboronation.

-

Solvent System: The composition of the solvent plays a critical role. The presence of water is essential for hydrolysis to occur.[1] Mixed solvent systems, such as tetrahydrofuran (THF)/water or toluene/water, are frequently used in reactions involving these reagents to balance solubility and reactivity.

-

Electronic Effects of Substituents: The electronic nature of the substituent on the aromatic ring influences the hydrolytic stability of the B-F bond.[8] The electron-withdrawing nature of the carboxylic acid group in this compound is expected to impact the electron density at the boron center and, consequently, its susceptibility to hydrolysis.

-

Temperature: As with most chemical reactions, temperature will affect the rate of hydrolysis. Higher temperatures, often required for cross-coupling reactions, will accelerate the conversion of the trifluoroborate to the boronic acid.

Experimental Workflow for Assessing Stability

To quantitatively assess the stability of this compound in different solvents, a systematic experimental approach is required. The following protocol outlines a general method for monitoring its hydrolytic stability.

Protocol: Monitoring the Hydrolytic Stability of this compound

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable, dry, aprotic solvent where it is reasonably soluble and stable, such as anhydrous THF or dioxane.

-

Reaction Setup: In a series of reaction vessels, place the desired solvent systems (e.g., THF/water, acetonitrile/water, methanol, etc.) and any additives to be tested (e.g., a base such as cesium carbonate).

-

Temperature Control: Bring the solvent mixtures to the desired experimental temperature and ensure thermal equilibrium.

-

Initiation of Experiment: Initiate the stability study by adding a precise volume of the this compound stock solution to each reaction vessel.

-

Time-Course Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.

-

Quenching and Sample Preparation: Immediately quench the reaction in the aliquot, if necessary, and prepare it for analysis. This may involve dilution with a suitable solvent.

-

Analytical Method: Analyze the samples using a suitable analytical technique, such as ¹⁹F NMR or HPLC, to determine the concentration of the remaining this compound and the appearance of any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the rate of degradation and the half-life.

Caption: Experimental workflow for assessing the stability of this compound.

Solvent-Dependent Stability: A Comparative Analysis

The choice of solvent is a critical parameter in any reaction utilizing this compound. The following table summarizes the expected stability trends in commonly used solvents, based on general principles of organotrifluoroborate chemistry.

| Solvent System | Expected Relative Stability | Rationale |

| Aprotic Solvents (Anhydrous) | ||

| Tetrahydrofuran (THF) | High | In the absence of water, the primary degradation pathway (hydrolysis) is inhibited. |

| Dioxane | High | Similar to THF, the lack of a proton source prevents significant degradation. |

| Acetonitrile (ACN) | High | A polar aprotic solvent that, when anhydrous, should not promote hydrolysis. |

| Protic Solvents | ||

| Methanol (MeOH) | Moderate to Low | Can act as a proton source, potentially leading to solvolysis, though likely slower than hydrolysis. |

| Ethanol (EtOH) | Moderate to Low | Similar to methanol, can facilitate solvolysis. |

| Mixed Aqueous Solvents | ||

| THF / Water | Low (pH dependent) | The presence of water allows for hydrolysis. The rate is highly dependent on the pH of the aqueous component.[1][9] |

| Toluene / Water | Low (pH dependent) | A common biphasic system for Suzuki-Miyaura reactions; hydrolysis occurs, promoted by base.[1] |

| Acetonitrile / Water | Low (pH dependent) | Water facilitates hydrolysis, with the rate influenced by pH. |

Degradation Pathway: From Trifluoroborate to Boronic Acid

The primary degradation pathway for this compound in the presence of water is a stepwise hydrolysis, replacing the fluoride ions with hydroxyl groups to ultimately form (4-carboxyphenyl)boronic acid. This process is often facilitated by a base, which is a common additive in Suzuki-Miyaura cross-coupling reactions.[7]

Caption: Hydrolytic degradation pathway of this compound.

Practical Recommendations for Researchers

-

Storage: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry place. While generally stable to air and moisture, prolonged exposure to a humid environment should be avoided to prevent slow hydrolysis.[7]

-